2-[(2,4-dimethylphenyl)sulfonylamino]benzoic Acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,4-dimethylphenylsulfonyl chloride with an amino benzoic acid. This would form the sulfonylamino linkage between the two components .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoic acid group, a sulfonylamino group, and a 2,4-dimethylphenyl group. The sulfonylamino group would likely form a bridge between the benzoic acid and the 2,4-dimethylphenyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzoic acid group could participate in reactions typical of carboxylic acids, such as esterification or amide formation. The sulfonylamino group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzoic acid group would likely make the compound acidic. The compound might also exhibit strong absorption in the UV/Vis region due to the presence of the conjugated system .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2,4-dimethylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-7-8-14(11(2)9-10)21(19,20)16-13-6-4-3-5-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRSSWABGRHMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dimethylphenyl)sulfonylamino]benzoic Acid |
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